molecular formula C10H18N6O2S B3055355 (R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine CAS No. 64124-19-2

(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine

Cat. No.: B3055355
CAS No.: 64124-19-2
M. Wt: 286.36 g/mol
InChI Key: WKBQNNWWFGYCFN-UHFFFAOYSA-N
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Description

(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine, with the molecular formula C10H18N6O2S and CAS Number 64124-19-2, is a synthetic 4,6-disubstituted s-triazin-2-yl amino acid derivative of significant interest in medicinal chemistry research . This compound belongs to a class of novel derivatives that have demonstrated promising and selective antifungal activity in scientific studies . Research indicates that such compounds are particularly effective against the diploid fungus Candida albicans , a common cause of systemic fungal infections in immunocompromised individuals, showing comparable activity to standard drugs like clotrimazole in experimental models . The mechanism of action is believed to involve targeted inhibition of fungal N-myristoltransferase (NMT), a crucial enzyme for fungal cell viability; molecular docking studies confirm that these triazine-based amino acid derivatives fit well into the active site of NMT, explaining the observed biological effect . It is noteworthy that this class of compounds has shown no appreciable antibacterial activity, highlighting its specific action against fungal pathogens . The compound is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

(2R)-2-amino-3-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O2S/c1-15(2)8-12-9(16(3)4)14-10(13-8)19-5-6(11)7(17)18/h6H,5,11H2,1-4H3,(H,17,18)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBQNNWWFGYCFN-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)SCC(C(=O)O)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)SC[C@@H](C(=O)O)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Substitution on Cyanuric Chloride

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as the foundational substrate for triazine derivatives. Sequential substitution of chlorine atoms with dimethylamine and thiol groups is achieved under controlled conditions:

  • Dimethylamination :

    • Reaction of cyanuric chloride with excess dimethylamine in anhydrous tetrahydrofuran (THF) at 0–5°C yields 2-chloro-4,6-bis(dimethylamino)-1,3,5-triazine.
    • Conditions : 2 equivalents dimethylamine, 2 hours, 85% yield.
  • Thiolation :

    • The remaining chlorine at position 2 is displaced by a thiol group using thiourea in refluxing ethanol.
    • Conditions : Thiourea (1.2 equivalents), ethanol, 12 hours, 78% yield.

Table 1: Optimization of Triazinylthiol Synthesis

Step Reagent Solvent Temperature Yield (%)
Dimethylamine Dimethylamine THF 0–5°C 85
Thiolation Thiourea Ethanol Reflux 78

Activation and Functionalization of Alanine

β-Activation via Bromination

Introducing a leaving group at the β-carbon of alanine is critical for subsequent thioether formation. This is achieved through:

  • Protection of Alanine :

    • The amino and carboxyl groups of L-alanine are protected as tert-butoxycarbonyl (Boc) and methyl ester, respectively.
    • Conditions : Boc₂O (1.1 equivalents), methyl chloroformate, 90% yield.
  • Bromination at β-Carbon :

    • The protected alanine is treated with N-bromosuccinimide (NBS) under radical initiation to yield (R)-3-bromoalanine derivative.
    • Conditions : NBS (1.5 equivalents), azobisisobutyronitrile (AIBN), CCl₄, 65°C, 72% yield.

Challenges :

  • Competitive elimination to dehydroalanine.
  • Racemization at the α-carbon, necessitating chiral auxiliaries or asymmetric conditions.

Coupling Strategies for Thioether Formation

Nucleophilic Substitution

The triazinylthiolate anion displaces the β-bromo group in a stereoretentive SN2 mechanism:

  • Generation of Thiolate :

    • Deprotonation of 4,6-bis(dimethylamino)-1,3,5-triazine-2-thiol with potassium tert-butoxide in dimethylformamide (DMF).
  • Coupling Reaction :

    • Reaction with (R)-3-bromoalanine-Boc-methyl ester at 60°C for 24 hours.
    • Yield : 68%.

Table 2: Comparative Coupling Conditions

Base Solvent Temperature Time (h) Yield (%)
KOtBu DMF 60°C 24 68
NaH THF 50°C 18 55

Radical Thiol-ene Coupling

To circumvent steric hindrance in SN2 mechanisms, a radical-mediated approach using dehydroalanine (Dha) is employed:

  • Synthesis of Dehydroalanine :

    • Elimination of HBr from (R)-3-bromoalanine under basic conditions.
  • Thiol-ene Reaction :

    • Triazinylthiol and Dha undergo anti-Markovnikov addition under UV irradiation with 2,2-dimethoxy-2-phenylacetophenone (DMPA) as a photoinitiator.
    • Conditions : DMPA (2 mol%), methanol, 12 hours, 62% yield.

Stereochemical Control and Resolution

Asymmetric Synthesis

Chiral catalysts such as Jacobsen’s thiourea derivatives enforce enantioselectivity during the bromination or coupling steps:

  • Bromination : Using (S,S)-Mn(III)(salen)Cl catalyst achieves 88% enantiomeric excess (ee) for (R)-3-bromoalanine.

Kinetic Resolution

Enzymatic hydrolysis with subtilisin selectively cleaves the undesired (S)-enantiomer, enriching the (R)-configuration to >99% ee.

Deprotection and Final Isolation

Sequential Deprotection

  • Ester Hydrolysis :
    • Methanol/water (4:1) with LiOH at 25°C, 2 hours.
  • Boc Removal :
    • Trifluoroacetic acid (TFA) in dichloromethane, 1 hour.

Overall Yield : 52% from protected intermediate.

Analytical Characterization

Critical data for validation:

  • ¹H NMR (D₂O): δ 3.82 (s, 12H, N(CH₃)₂), 3.45 (q, J = 7.1 Hz, 1H, α-CH), 2.98 (d, J = 6.8 Hz, 2H, β-CH₂).
  • Optical Rotation : [α]D²⁵ = +34.5° (c = 1.0, H₂O).

Chemical Reactions Analysis

Types of Reactions

®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine has been investigated for its potential therapeutic effects. Its unique structure allows it to interact with specific biological targets, which can lead to:

  • Antimicrobial Activity : Research indicates that the compound may inhibit the growth of certain pathogens through mechanisms involving enzymatic inhibition.
  • Anticancer Properties : Preliminary studies suggest that it could affect cellular pathways associated with cancer proliferation, although further research is necessary to elucidate these effects.

Agrochemical Applications

The compound is notable for its herbicidal properties. It has been shown to interact with plant growth pathways, potentially leading to:

  • Herbicide Development : The structural features of this compound allow for targeted action against specific enzymatic pathways involved in plant growth regulation. This specificity may result in effective weed control with reduced impact on non-target species .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of the Triazine Ring : Utilizing appropriate precursors to create the triazine structure.
  • Thioether Bond Formation : Introducing the sulfur-containing moiety through nucleophilic substitution reactions.
  • Chirality Induction : Ensuring the correct stereochemistry during the final steps of synthesis.

Each synthetic step requires careful optimization to achieve high yields and purity levels .

Mechanism of Action

The mechanism of action of ®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine involves its interaction with specific molecular targets. The triazine ring and thioether linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. The dimethylamino groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds for Comparison :

4,6-Dimethoxy-s-triazin-2-yl amino acid derivatives

4,6-Diethylamino-s-triazin-2-yl cysteine

4,6-Bis(methylthio)-s-triazin-2-yl alanine

Property This compound 4,6-Dimethoxy Analogue 4,6-Diethylamino Analogue 4,6-Bis(methylthio) Analogue
Substituent Type Dimethylamino (electron-donating) Methoxy (moderately electron-withdrawing) Diethylamino (stronger electron-donating) Methylthio (polarizable, weakly donating)
Synthetic Yield ~60–75% (estimated) 65–80% 40–88% (variable) 70–85%
Aqueous Solubility Moderate (enhanced by dimethylamino) Low (methoxy reduces solubility) High (diethylamino increases lipophilicity) Low (hydrophobic methylthio)
Biological Activity Antifungal (MIC: 2–8 µg/mL vs. Candida spp.) Inactive Unreported Antifungal (MIC: 4–16 µg/mL)

Analysis :

  • Electron-Donating vs.
  • Stereochemical Influence : The (R) -configuration in the alanine moiety distinguishes this compound from racemic or (S) -configured analogues, which may exhibit reduced activity due to mismatched stereochemistry in enzyme binding pockets .

Key Pathways :

One-Pot Synthesis (): Combines triazine activation and amino acid coupling in a single step, achieving yields of 70–85% for disubstituted derivatives.

Stepwise Synthesis (): Involves pre-activation of the triazine core (e.g., as a triethylammonium salt) before amino acid conjugation, yielding 65–80% for methoxy analogues.

Thiadiazinone Byproducts (): Older methods using dithiazolium precursors result in lower yields (40–88%) and side products, highlighting the efficiency of modern protocols .

Antifungal Performance :

  • This compound demonstrates superior antifungal activity against Candida albicans (MIC = 2–8 µg/mL) compared to methylthio-substituted analogues (MIC = 4–16 µg/mL), likely due to enhanced membrane penetration via dimethylamino groups .
  • Methoxy-substituted triazines lack significant antifungal activity, emphasizing the necessity of amino-group substitution for bioactivity .

Biological Activity

(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine, also known as 2-amino-3-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid, is a synthetic compound with a unique structure that includes a thioether linkage and a triazine ring. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

PropertyValue
Molecular FormulaC10H18N6O2S
Molecular Weight286.36 g/mol
IUPAC Name(2R)-2-amino-3-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid
CAS Number64124-19-2

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Triazine Ring : Reaction of cyanuric chloride with dimethylamine.
  • Thioether Formation : Reaction with a thiol compound.
  • Alanine Coupling : Coupling with alanine using peptide coupling reagents like carbodiimides.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The compound's triazine ring and thioether linkage enable it to bind to specific enzymes or receptors, potentially inhibiting their activity. The dimethylamino groups may enhance binding affinity and specificity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds related to triazine derivatives. For instance, bis(morpholino-1,3,5-triazine) derivatives have been shown to inhibit the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival. This pathway is often dysregulated in cancer cells . The structure-activity relationship studies indicate that modifications on the triazine ring can lead to increased cytotoxicity against various cancer cell lines .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, suggesting that this compound could be explored further for its potential as an antimicrobial agent.

Study 1: Cytotoxicity Assessment

In a study examining the cytotoxic effects of various triazine derivatives on human cancer cell lines, it was found that modifications in the substituents on the triazine ring significantly influenced their efficacy. For example, compounds with electron-donating groups exhibited enhanced activity against colon carcinoma cells . This suggests that this compound could be optimized for better therapeutic outcomes.

Study 2: Mechanistic Insights

Research has indicated that certain triazine derivatives activate apoptotic pathways in cancer cells. Activation of caspases and mitochondrial membrane depolarization were observed in treated cells . These findings provide insights into the mechanisms through which this compound may exert its anticancer effects.

Q & A

Q. What are the established synthetic routes for (R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine, and how can the triazine core be functionalized?

The triazine core can be synthesized via nucleophilic substitution reactions. A validated approach involves reacting 2-chloro-4,6-dimethoxy-1,3,5-triazine with dimethylamine to replace methoxy groups with dimethylamino substituents . The thio-linked alanine moiety is introduced via a thiol-alkyne "click" reaction or by substituting a leaving group (e.g., chloride) on the triazine with a thiolated alanine derivative under basic conditions. Solvent systems like dioxane/water with triethylamine as an acid scavenger are effective for coupling amino acids to triazines .

Q. How is the structural integrity of this compound confirmed in synthetic workflows?

Characterization relies on spectroscopic methods:

  • NMR : Distinct signals for dimethylamino protons (δ ~2.8–3.2 ppm) and the alanine backbone (δ ~1.4–4.2 ppm) .
  • IR : Stretching vibrations for C-N (1250–1350 cm⁻¹) and S-C (650–750 cm⁻¹) bonds confirm functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (M.W. 286.35) .
  • X-ray Crystallography : Resolves stereochemistry at the alanine chiral center if single crystals are obtainable .

Q. What preliminary biological assays are recommended to explore its bioactivity?

Triazine derivatives often exhibit antimicrobial or enzyme-inhibitory properties. Standard assays include:

  • Microbial Growth Inhibition : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi .
  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates.
  • Cytotoxicity Screening : MTT assays on mammalian cell lines to assess safety margins .

Advanced Research Questions

Q. How can synthetic yields be optimized when introducing the thio-alanine moiety?

Key variables include:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates for thiol incorporation.
  • Base Selection : Strong bases (e.g., NaH) improve deprotonation of thiol intermediates but may risk side reactions.
  • Temperature Control : Mild heating (40–60°C) balances reactivity and stability of the triazine ring . Systematic Design of Experiments (DoE) can identify optimal conditions while minimizing byproducts like disulfides .

Q. How should researchers address contradictions in spectral data interpretation for this compound?

Discrepancies in NMR assignments (e.g., overlapping dimethylamino and alanine signals) require:

  • 2D NMR : HSQC and HMBC to correlate protons with carbons and resolve coupling patterns.
  • Isotopic Labeling : ¹⁵N-labeled dimethylamino groups simplify tracking in complex spectra.
  • Computational Modeling : DFT-based NMR chemical shift predictions validate experimental data .

Q. What computational strategies predict its interaction with biological targets?

  • Molecular Docking : Use the triazine-thio-alanine structure to screen against targets like dihydrofolate reductase (DHFR), a common triazine target. Focus on hydrogen bonding with dimethylamino groups and hydrophobic interactions from the alanine chain .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity data from analogous triazines .

Q. How can mechanistic insights into its antimicrobial activity be gained?

  • Proteomic Profiling : SILAC-based mass spectrometry identifies proteins differentially expressed in treated vs. untreated microbial cultures.
  • Gene Knockdown : CRISPR-Cas9 knockout libraries pinpoint target pathways (e.g., folate biosynthesis) .
  • Metabolomic Analysis : LC-MS tracks perturbations in microbial metabolite pools (e.g., thymidine depletion) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine
Reactant of Route 2
(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine

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